molecular formula C19H22N2O2 B5485863 (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

(4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B5485863
M. Wt: 310.4 g/mol
InChI Key: FPRFPKKBBMYQFO-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are constituents of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole derivatives can be synthesized in a variety of ways. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 1H-Benzimidazole-2-methanol is an off-white to light brown crystalline powder .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some benzimidazole derivatives have been found to have anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Future Directions

The future directions for research into benzimidazole derivatives are vast, given their wide range of biological activities and clinical applications. Researchers continue to synthesize a variety of benzimidazole derivatives and screen them for various biological activities .

Properties

IUPAC Name

(4-ethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-13-21-17-8-6-5-7-16(17)20-19(21)18(22)14-9-11-15(12-10-14)23-4-2/h5-12,18,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFPKKBBMYQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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